![molecular formula C19H19F3N4O2 B2871168 (4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(3-(trifluoromethoxy)phenyl)methanone CAS No. 2034493-76-8](/img/structure/B2871168.png)
(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(3-(trifluoromethoxy)phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The piperazine and pyridazine rings are likely to provide a rigid, planar structure, while the trifluoromethoxyphenyl group could add additional complexity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the piperazine ring is known to participate in reactions with acids and bases, while the pyridazine ring can undergo electrophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethoxy group could make the compound more lipophilic, which could influence its solubility and stability .Aplicaciones Científicas De Investigación
Antifungal Applications
Compounds with structures similar to the one have been synthesized as potential antifungal agents . They undergo intramolecular cyclization to form products that could serve as effective treatments against fungal infections . The presence of the piperazine ring, which is known for its biological activity, could contribute to the compound’s efficacy in this application.
Anti-tubercular Activity
Derivatives of the compound have been designed and synthesized to combat Mycobacterium tuberculosis , the bacterium responsible for tuberculosis (TB). Some of these derivatives have shown significant inhibitory concentrations against the H37Ra strain of Mycobacterium tuberculosis, indicating their potential as anti-tubercular agents . The trifluoromethoxy phenyl group may enhance the compound’s ability to target and inhibit bacterial growth.
PI3K/mTOR Inhibition
The compound’s structure is conducive to the synthesis of PI3K/mTOR inhibitors , which are crucial in cancer research. These inhibitors can interfere with pathways that are often dysregulated in cancers, making them valuable for developing new cancer therapies . The cyclopropylpyridazinyl moiety could be pivotal in the compound’s binding affinity to the target enzymes.
Antimicrobial Activity
Similar compounds have been explored for their antimicrobial properties . The synthesis of these compounds involves reductive amination, which could lead to the development of new antimicrobial agents. These agents could be particularly useful in treating infections resistant to current medications . The molecular structure, including the piperazinyl group, is likely to play a role in the compound’s antimicrobial efficacy.
Antitumor Properties
The benzo[c]pyridazine nucleus, which is part of the compound’s structure, has been associated with a wide range of pharmacological profiles, including antitumor activity . This suggests that the compound could be used in the development of new antitumor agents, contributing to cancer treatment and research . The combination of the piperazine and trifluoromethoxy phenyl groups may enhance the compound’s ability to inhibit tumor growth.
Anti-inflammatory Applications
Compounds containing the cinnoline series, which share structural similarities with the compound , have shown anti-inflammatory activities . This indicates the potential use of the compound in developing treatments for various inflammatory conditions . The structural features, such as the cyclopropyl group, may influence the compound’s anti-inflammatory properties.
Direcciones Futuras
Propiedades
IUPAC Name |
[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-[3-(trifluoromethoxy)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N4O2/c20-19(21,22)28-15-3-1-2-14(12-15)18(27)26-10-8-25(9-11-26)17-7-6-16(23-24-17)13-4-5-13/h1-3,6-7,12-13H,4-5,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZLDZYLLQKLFTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl)(3-(trifluoromethoxy)phenyl)methanone |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.